ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Historical Context and Development
The development of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate represents a convergence of two historically significant heterocyclic research domains. Heterocyclic compounds have maintained their prominence in organic chemistry since the late 19th century, with the first systematic studies of sulfur-containing heterocycles emerging in the early 1900s. The incorporation of multiple heteroatoms within single molecular frameworks became increasingly sophisticated throughout the 20th century, driven by the pharmaceutical industry's demand for structurally diverse bioactive compounds.
The benzothiophene scaffold gained particular attention in medicinal chemistry due to its structural versatility and demonstrated pharmacological properties. Concurrently, thiadiazole derivatives emerged as important pharmacophores, recognized for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic combination of these two heterocyclic systems in a single molecule represents a modern approach to drug design, where multiple pharmacophores are integrated to potentially enhance biological activity and selectivity.
Historical precedent for such multi-heterocyclic designs can be traced to the systematic exploration of heterocyclic chemistry that intensified during the mid-20th century. The development of sophisticated synthetic methodologies, particularly those involving sulfur heterocycles, provided the foundational knowledge necessary for constructing complex molecules like the target compound. The emergence of combinatorial chemistry and high-throughput screening in the 1990s further accelerated interest in structurally complex heterocycles, as researchers sought to maximize chemical diversity within constrained molecular frameworks.
Chemical Classification and Nomenclature
This compound belongs to multiple overlapping chemical classifications, reflecting its complex structural architecture. The compound is formally classified as a heterocyclic compound containing multiple heteroatoms distributed across two distinct ring systems. Specifically, it incorporates both nitrogen and sulfur heteroatoms, positioning it within the broader category of organosulfur compounds with secondary nitrogen functionality.
From a structural perspective, the molecule can be dissected into several functional components. The benzothiophene core represents a fused bicyclic system where a thiophene ring is condensed with a benzene ring, creating an aromatic heterocyclic framework known for its stability and biological activity. The tetrahydro designation indicates partial saturation of the benzothiophene system, specifically at the 4,5,6,7-positions, which significantly influences the compound's three-dimensional conformation and potential biological interactions.
The thiadiazole moiety represents a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in the 1,3,4-configuration. This specific regioisomer is distinguished from other thiadiazole isomers and is particularly valued in medicinal chemistry for its biological activity profile. The systematic nomenclature follows IUPAC conventions, with the molecular formula C₁₆H₁₉N₃O₃S₃ and molecular weight of 397.5 g/mol.
| Structural Component | Chemical Classification | Functional Significance |
|---|---|---|
| Benzothiophene core | Fused bicyclic aromatic system | Provides structural stability and potential π-π interactions |
| Tetrahydro modification | Partially saturated heterocycle | Influences conformational flexibility and lipophilicity |
| 1,3,4-Thiadiazole | Five-membered heterocycle | Primary pharmacophore for biological activity |
| Acetamido linker | Amide functional group | Facilitates hydrogen bonding and metabolic recognition |
| Ethyl carboxylate | Ester functional group | Modulates solubility and potential prodrug characteristics |
Significance in Heterocyclic Chemistry
The significance of this compound extends beyond its individual properties to represent broader trends in contemporary heterocyclic chemistry. Heterocyclic compounds constitute the majority of known organic compounds, with more than half of all known compounds containing heterocyclic elements. The pharmaceutical industry's reliance on heterocyclic scaffolds is particularly pronounced, with 59% of FDA-approved drugs containing nitrogen heterocycles.
The compound exemplifies the modern approach to heterocyclic design, where multiple pharmacophore elements are strategically combined to create molecules with enhanced biological profiles. Benzothiophene derivatives have demonstrated remarkable versatility in medicinal applications, exhibiting antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer properties. The integration of thiadiazole functionality adds another dimension of biological activity, as these derivatives are recognized for their anticancer, antimicrobial, and anti-inflammatory capabilities.
The structural complexity of this compound also reflects advances in synthetic methodology that enable the construction of multi-heterocyclic systems with precise control over regiochemistry and stereochemistry. The synthesis of such compounds typically involves multi-step organic reactions, requiring sophisticated understanding of heterocyclic reactivity patterns and functional group compatibility. This synthetic challenge has driven innovation in heterocyclic chemistry, leading to the development of new reaction methodologies and protective group strategies.
Furthermore, the compound's design incorporates multiple points of structural diversity, allowing for systematic structure-activity relationship studies. The presence of both aromatic and aliphatic regions, multiple hydrogen bonding sites, and variable lipophilic domains provides opportunities for fine-tuning biological activity through structural modification. This molecular architecture represents the type of chemical complexity that modern drug discovery efforts increasingly require to address challenging therapeutic targets.
Research Scope and Objectives
The research scope encompassing this compound spans multiple scientific disciplines, reflecting the compound's potential applications and fundamental chemical significance. Primary research objectives include comprehensive characterization of the compound's chemical properties, investigation of its synthetic accessibility through various methodological approaches, and evaluation of its biological activity profile across multiple therapeutic targets.
Chemical characterization efforts focus on establishing definitive structural parameters through advanced spectroscopic and analytical techniques. Nuclear magnetic resonance spectroscopy provides critical insights into the compound's solution-state conformation and dynamic behavior, while X-ray crystallography may reveal solid-state packing arrangements and intermolecular interactions. Mass spectrometric analysis confirms molecular composition and fragmentation patterns, supporting structural assignments and providing insights into potential metabolic pathways.
Synthetic methodology development represents another crucial research objective, as the compound's complex architecture requires sophisticated synthetic planning and execution. Multi-step synthetic routes must be optimized for yield, purity, and scalability, with particular attention to functional group compatibility and stereochemical control. The development of efficient synthetic approaches not only enables compound production for biological testing but also provides insights into the broader chemistry of multi-heterocyclic systems.
Biological evaluation encompasses a comprehensive assessment of the compound's pharmacological properties, drawing upon the established activities of both benzothiophene and thiadiazole scaffolds. Anticancer activity represents a primary focus area, given the documented cytotoxic properties of related heterocyclic compounds. Antimicrobial testing addresses the potential for antibacterial and antifungal applications, while anti-inflammatory assays explore the compound's ability to modulate inflammatory pathways. Additional studies may investigate kinase inhibition, enzyme selectivity, and cellular uptake mechanisms to establish a complete biological profile.
The research scope also extends to structure-activity relationship studies, where systematic structural modifications enable optimization of biological activity and selectivity. This approach requires synthesis of compound analogs with variations in substituent patterns, ring saturation levels, and linker lengths. Computational chemistry approaches complement experimental studies by providing insights into molecular conformations, binding affinities, and pharmacokinetic properties. Together, these research objectives establish a comprehensive foundation for understanding the compound's potential as a therapeutic agent and its broader significance in heterocyclic chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-3-22-15(21)13-10-6-4-5-7-11(10)25-14(13)17-12(20)8-23-16-19-18-9(2)24-16/h3-8H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDALMVGTSSMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone with Cyanothioacetamide
In a modified Gewald reaction, cyclohexanone reacts with cyanothioacetamide in the presence of a base (e.g., morpholine) and elemental sulfur. The reaction proceeds under reflux in ethanol, yielding 2-aminothiophene derivatives.
Reaction Conditions
The product is purified via recrystallization from ethanol, with characterization by NMR confirming the aminothiophene scaffold ( 6.99 ppm, s, 1H; 4.56 ppm, s, 2H).
Chloroacetylation of the Amino Intermediate
The amino group is functionalized with a chloroacetamide moiety to enable subsequent thiol substitution.
Reaction with Chloroacetyl Chloride
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is treated with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (anhydrous ).
Reaction Conditions
The intermediate, ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated by precipitation in ice-water and recrystallized from ethanol-DMF. Key spectral data include IR absorption at 1704 cm (C=O) and NMR signals at 4.53 ppm (s, 2H, ).
Thiol Substitution with 5-Methyl-1,3,4-thiadiazole-2-thiol
The chlorine atom in the chloroacetamido intermediate is displaced by the thiolate anion of 5-methyl-1,3,4-thiadiazole-2-thiol, forming the target compound.
Nucleophilic Aromatic Substitution
A mixture of ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 5-methyl-1,3,4-thiadiazole-2-thiol is refluxed in acetone with as the base.
Reaction Conditions
The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by NMR, which reveals signals at 166.36 ppm (C=O) and 161.24 ppm (thiadiazole-C=S).
Analytical Validation and Optimization
Spectroscopic Confirmation
Yield Optimization
| Step | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetylation | DMF | 25 | 95 | |
| Thiol substitution | Acetone | 56 | 80 | |
| Thiol substitution | NaOH | Ethanol | 78 | 65 |
Mechanistic Considerations
The chloroacetylation proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, followed by deprotonation. In the substitution step, the thiolate anion attacks the electrophilic carbon adjacent to the chlorine, facilitated by -mediated deprotonation . Steric hindrance from the tetrahydrobenzo[b]thiophene ring necessitates prolonged reaction times for complete conversion.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points: Thiadiazole-thioacetamido derivatives exhibit higher melting points (e.g., 80–82°C for IIIe ) compared to cyanoacrylamido analogs (196–236°C ), reflecting differences in hydrogen bonding.
- Solubility : Ethyl esters enhance aqueous solubility vs. isopropyl variants .
Spectral and Analytical Data
Biological Activity
Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a thiadiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiadiazole Derivative : The initial step often involves the synthesis of the 5-methyl-1,3,4-thiadiazole component through standard methods such as the Gewald reaction.
- Acetylation : The thiadiazole is then reacted with acetic anhydride or an equivalent acetylating agent to introduce the acetamido group.
- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds are often comparable to established chemotherapeutics like Sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-(...)-4b | HepG2 | 54±0.25 |
| Ethyl 2-(...)-4a | MCF-7 | 50±0.53 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial and antifungal activities have been reported against various pathogens. For example, in vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which contributes to its overall therapeutic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Thiadiazole Ring : Essential for anticancer and antimicrobial activities.
- Tetrahydrobenzo[b]thiophene Core : Contributes to the lipophilicity and cellular uptake.
- Acetamido Group : Enhances solubility and bioavailability.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on HepG2 Cells : A recent study demonstrated that derivatives with structural similarities exhibited significant cytotoxicity against liver cancer cells with potential mechanisms involving apoptosis induction .
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy by overcoming drug resistance mechanisms observed in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- A widely used approach involves sequential functionalization of thiophene and thiadiazole precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives can undergo cyanoacetylation or condensation with thiadiazole-containing reagents. Knoevenagel condensation with substituted benzaldehydes (e.g., in toluene with piperidine/acetic acid catalysis) yields acrylamido intermediates, which are further modified to introduce the thiadiazole-thioacetamido moiety . Cyclization reactions (e.g., using iodine and triethylamine in DMF) are also critical for forming fused heterocyclic systems .
Q. How are structural and purity characteristics of this compound validated experimentally?
- Characterization typically involves:
- Spectroscopy : IR confirms functional groups (e.g., C=O, NH). H NMR and C NMR verify substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS determines molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC assesses purity (>95% is standard for research-grade material) .
Q. What solvents and catalysts are optimal for its synthesis?
- Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for cyclization and coupling steps due to their ability to stabilize intermediates . Catalysts like piperidine/acetic acid mixtures enhance condensation efficiency, while iodine facilitates sulfur elimination in cyclization reactions .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energetics and intermediates. For example, reaction path searches identify transition states in thiadiazole-thioacetamido bond formation, reducing trial-and-error experimentation . Computational docking studies (e.g., AutoDock Vina) prior to synthesis can prioritize derivatives with potential bioactivity .
Q. What experimental design strategies mitigate variability in reaction yields?
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. Response surface methodology (RSM) optimizes conditions, as demonstrated in thiophene derivative syntheses .
- Statistical analysis : ANOVA resolves contradictions in yield data, distinguishing significant variables from noise .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Systematic SAR studies compare derivatives with modified thiadiazole or tetrahydrobenzo[b]thiophene groups. For instance:
- Methoxy groups on phenyl rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Electron-withdrawing groups (e.g., nitro) on thiadiazole improve antioxidant capacity via radical scavenging .
- Biological assays (e.g., MIC tests for antimicrobial activity) validate computational predictions .
Q. What analytical techniques resolve contradictions in spectral data interpretation?
- Multi-nuclear NMR : N NMR clarifies ambiguous amide/thioamide proton environments in crowded spectra .
- X-ray crystallography : Resolves regiochemical uncertainties in thiadiazole-thiophene linkages .
- Cross-validation : Combining IR, NMR, and MS data reduces misinterpretation risks .
Q. How can reaction scalability be balanced with green chemistry principles?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported piperidine) reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
